2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-2-thienylmethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide typically involves multiple steps:
Starting Materials: The synthesis begins with 4-methylaniline, which is converted to N-(4-methylphenyl)hydrazinecarbothioamide through a series of reactions.
Cyclization: This intermediate is then cyclized to form 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol.
Alkylation: The triazole-thiol compound undergoes alkylation using 2-bromo-1-phenylethanone in alkaline conditions to form 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one.
Reduction: The ketone group in the alkylated compound is reduced to the corresponding secondary alcohol using sodium borohydride
Chemical Reactions Analysis
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents: Sodium borohydride for reduction, cesium carbonate for alkylation, and various oxidizing agents for oxidation reactions
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties.
Biological Studies: The compound is studied for its cytotoxic effects against different cell lines, making it a candidate for cancer research.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a reference standard in pharmaceutical testing
Mechanism of Action
The mechanism of action of 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA synthesis and repair.
Pathways: It may inhibit specific pathways related to cell proliferation and induce apoptosis in cancer cells
Comparison with Similar Compounds
2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-2-thienylmethylidene]acetohydrazide can be compared with other triazole derivatives:
Similar Compounds: Compounds like 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol and 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one share similar structural features.
Uniqueness: The presence of the thienylmethylidene group and the specific substitution pattern on the triazole ring make it unique in terms of its biological activity and chemical reactivity .
Properties
Molecular Formula |
C22H19N5OS2 |
---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
2-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C22H19N5OS2/c1-16-9-11-18(12-10-16)27-21(17-6-3-2-4-7-17)25-26-22(27)30-15-20(28)24-23-14-19-8-5-13-29-19/h2-14H,15H2,1H3,(H,24,28)/b23-14+ |
InChI Key |
IMAUFQZPQSKESF-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CS3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CS3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.